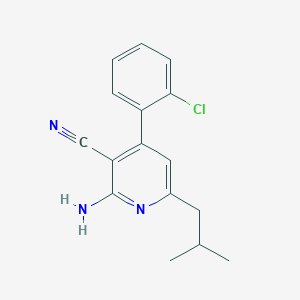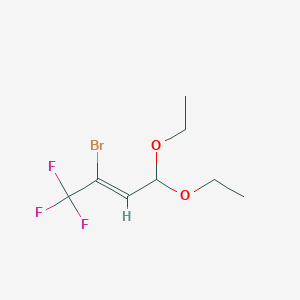
2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile” is a complex organic molecule. It contains an amino group (NH2), a chlorophenyl group (a benzene ring with a chlorine atom), an isobutyl group (a four-carbon branch), and a nitrile group (CN). These functional groups suggest that this compound could participate in various chemical reactions .
Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the nitrile group could undergo hydrolysis, and the chlorophenyl group could take part in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The compound’s structural features suggest potential as a scaffold for designing novel pharmaceutical agents. Researchers can explore modifications to enhance its bioactivity, solubility, and selectivity. For instance, derivatives of this compound may exhibit anticancer, antibacterial, or antiviral properties. Further studies are needed to validate these effects and optimize drug-like properties .
Fluorescent and Photoluminescent Materials
Certain 2-(dicyanomethyl)pyridine derivatives, including those related to our compound, have pronounced fluorescent and photoluminescent properties. These materials find applications in sensors, imaging, and optoelectronic devices. Researchers can investigate the synthesis of fluorescent derivatives based on this scaffold .
Materials Science and Coordination Chemistry
The compound’s unique structure, containing both cyano and chlorophenyl groups, makes it interesting for coordination chemistry. It could serve as a ligand in metal complexes, potentially influencing their reactivity, luminescence, or catalytic properties. Researchers can explore its coordination behavior with various transition metals .
Organic Synthesis and Cyclization Reactions
The malononitrile dimer, a precursor to our compound, is a versatile building block. Researchers can utilize it for cyclization reactions, forming partially saturated or polyfunctional derivatives. Investigating its reactivity with unsaturated nitriles or their precursors may yield new compounds with diverse applications .
Analytical Chemistry and Sensors
Given its unique structure, the compound could be employed in chemical sensors. Researchers can explore its interaction with specific analytes, potentially leading to selective and sensitive detection methods. The presence of the chlorophenyl group may enhance selectivity for certain targets .
Materials for Organic Electronics
As organic electronics continue to advance, compounds like ours become relevant. Researchers can investigate its use as a component in organic semiconductors, light-emitting diodes (LEDs), or field-effect transistors (FETs). The electron-withdrawing cyano groups may influence charge transport properties .
Orientations Futures
Mécanisme D'action
Mode of Action
The mode of action of 2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile involves a sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine . This results in the formation of N-methylmorphlinium salt of 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile .
Propriétés
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-10(2)7-11-8-13(14(9-18)16(19)20-11)12-5-3-4-6-15(12)17/h3-6,8,10H,7H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGWZVBUQOCBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-propylacetamide](/img/structure/B2998719.png)


![10H-chromeno[3,2-b]pyridin-10-one](/img/structure/B2998723.png)
![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2998724.png)
![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2998725.png)
![5-[2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2998726.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2998730.png)
![2-[(4-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2998731.png)
![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2998737.png)
![5-Fluoro-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrimidin-4-amine](/img/structure/B2998738.png)
![N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2998739.png)
